molecular formula C6H16Cl2N2O B7970707 trans-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride

trans-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride

Cat. No.: B7970707
M. Wt: 203.11 g/mol
InChI Key: DZLFLRAVIZGQMT-USPAICOZSA-N
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Description

trans-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride: is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structural properties and reactivity, making it a valuable compound in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride typically involves the reaction of trans-crotonate with bromosuccinimide to generate trans-4-bromocrotonate. This intermediate is then reacted with dimethylamine, resulting in the formation of trans-4-(Dimethylamino)-3-pyrrolidinol .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: trans-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidone derivatives, while reduction can produce secondary amines .

Scientific Research Applications

Chemistry: In chemistry, trans-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is used to study enzyme interactions and as a probe for investigating biochemical pathways. Its structural properties allow it to interact with various biological molecules, providing insights into their functions .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders .

Industry: Industrially, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile component in manufacturing processes .

Mechanism of Action

The mechanism of action of trans-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include neurotransmitter signaling and enzyme inhibition, which are crucial for its biological effects .

Comparison with Similar Compounds

  • trans-4-(Dimethylamino)styryl-1-methylpyridinium iodide
  • trans-4-(Dimethylamino)cyclohexanol
  • trans-4-(Dimethylamino)methylcyclohexan-1-amine dihydrochloride

Comparison: Compared to these similar compounds, trans-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride is unique due to its specific structural configuration and reactivity. While other compounds may share similar functional groups, the presence of the pyrrolidinol moiety provides distinct chemical and biological properties .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3S,4S)-4-(dimethylamino)pyrrolidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-8(2)5-3-7-4-6(5)9;;/h5-7,9H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLFLRAVIZGQMT-USPAICOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CNCC1O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CNC[C@@H]1O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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